molecular formula C16H34O B1294295 Hexadecan-3-ol CAS No. 593-03-3

Hexadecan-3-ol

Cat. No. B1294295
CAS RN: 593-03-3
M. Wt: 242.44 g/mol
InChI Key: ACDUHTSVVVHMGU-UHFFFAOYSA-N
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Description

Hexadecan-3-ol is a long-chain fatty alcohol, which is a type of organic compound that consists of a hydroxyl group (-OH) attached to a saturated carbon chain. While the provided papers do not directly discuss hexadecan-3-ol, they do provide insights into related compounds and their synthesis, properties, and applications, which can be extrapolated to hexadecan-3-ol.

Synthesis Analysis

The synthesis of long-chain fatty alcohols and related compounds often involves the reaction of aldehydes with various reagents. For instance, the synthesis of N-hexadecyl ethylenediamine triacetic acid (HED3A) is achieved by reacting anhydrous ethylenediamine with 1-bromohexadecane and chloroacetic acid . Similarly, cis-3-hexen-1-ol is prepared through selective hydrogenation of hexadienic ether . These methods suggest that hexadecan-3-ol could potentially be synthesized through similar pathways involving the reduction of corresponding aldehydes or the hydrogenation of alkenes.

Molecular Structure Analysis

The molecular structure of compounds similar to hexadecan-3-ol can be determined using techniques such as X-ray diffraction (XRD). For example, the crystal structures of hexadecane and 1-hexadecanol were determined using XRD, revealing that hexadecane has a triclinic form and 1-hexadecanol has a monoclinic form . These findings provide a basis for understanding the crystalline structure of hexadecan-3-ol, which may also exhibit a well-defined crystal structure due to its long carbon chain.

Chemical Reactions Analysis

Chemical reactions involving long-chain alcohols can lead to various products depending on the reagents and conditions used. The stereospecific hydroxylation of trans-2-hexadecen-4-ol results in the formation of stereochemical isomers of 2,3,4-hexadecanetriol . This indicates that hexadecan-3-ol could undergo similar reactions to yield multi-hydroxylated products, which could be of interest in the synthesis of complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of long-chain alcohols are influenced by their molecular structure. The phase diagram between hexadecane and 1-hexadecanol shows limited miscibility in the solid state, with two invariants, a eutectic and a metatectic . This suggests that hexadecan-3-ol may also exhibit phase behavior that is sensitive to temperature and composition. Additionally, the surfactant properties of HED3A, such as stability in hard water and surface tension, are affected by pH . These properties are relevant to hexadecan-3-ol, as it may also act as a surfactant and have applications in various industries.

Scientific Research Applications

Diesel Reforming

Steam reforming of hexadecane over a Rh/CeO2 catalyst in microchannels was investigated experimentally and numerically as a surrogate for diesel. The study presented a kinetic model and discussed the steam reforming of hexadecane, providing insights into the conversion of hexadecane fragments. The research showed that the turnover frequencies of linear alkanes like hexadecane are inversely proportional to the number of carbon atoms per hydrocarbon molecule, and the ceria support significantly impacts the reformate composition (Thormann et al., 2009).

Safety And Hazards

Hexadecan-3-ol should be handled with care. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

properties

IUPAC Name

hexadecan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H34O/c1-3-5-6-7-8-9-10-11-12-13-14-15-16(17)4-2/h16-17H,3-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACDUHTSVVVHMGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(CC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H34O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60870645
Record name Hexadecan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60870645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hexadecan-3-ol

CAS RN

593-03-3
Record name (±)-3-Hexadecanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=593-03-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexadecan-3-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000593033
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexadecan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60870645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hexadecan-3-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.894
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
20
Citations
OV Fedotova, EV Lipatova, EB Kapitonova… - Chemistry of …, 1996 - Springer
… of hydrochloric acid and hydrogen sulfide for 16-18 h in alcohol (methanol, ethanol), its sulfur analog 16-oxa-2thiatetracyclo[7.6.1.03.8.0 l,t 1]hexadecan-3-ol (IV) is formed with a 65 % …
Number of citations: 5 link.springer.com
Y Takahashi, S Tsubaki, M Sakamoto… - Plant, cell & …, 2012 - Wiley Online Library
… Predominant components were hexadecan-3-ol and octadecan-3-ol, accounting for about 20–25 and 30–55% of the total monomers, respectively. Combination analysis of the …
Number of citations: 32 onlinelibrary.wiley.com
Y Takahashi, S Tsubaki, M Sakamoto… - Wood Research …, 2011 - ejournalmapeki.org
… Octadecan-3-ol was the predominant component followed by hexadecan-3-ol. By combination with GC/MS analysis of the deuterium-labeled monomers, these components were …
Number of citations: 2 ejournalmapeki.org
PW Albro, RO Thomas - Biochimica et Biophysica Acta (BBA)-General …, 1974 - Elsevier
… Phytan-3-ol TMS, trimethylsilyl derivative of 3,7,11,15-tetramethyl hexadecan-3-ol. AMU, atomic mass units (M/e for positive ions). Values in parentheses are relative abundances of the …
Number of citations: 14 www.sciencedirect.com
VG Berezkin - Russian Chemical Bulletin, 1999 - Springer
Chromatographic characteristcs of aqueous solutions of inorganic electrolytes, a new class of stationary liquid phases (SLP) for vapor-phase chromatography, are considered. The SLP …
Number of citations: 4 link.springer.com
LL Jahnke, VJ Orphan, T Embaye, KA Turk… - …, 2008 - Wiley Online Library
… -hexadecan-2-ol) and 15′-hydroxyphytanol (3,7,11,15-tetramethyl-hexadecan-15-ol) together, with a small amount of 3′-hydroxyphytanol (3,7,11,15-tetramethyl-hexadecan-3-ol). …
Number of citations: 69 onlinelibrary.wiley.com
KH Lin, HT Hsu, YW Ko, ZX Shieh… - Journal of Hazardous …, 2009 - Elsevier
Biosludge was produced from the wastewater treatment plant of a petrochemical industry. The element compositions of pyrolytic residues, CO, CO 2 , NOx, SOx, total hydrocarbons and …
Number of citations: 28 www.sciencedirect.com
N Srivastava, HJ Ha - Asian Journal of Organic Chemistry, 2022 - Wiley Online Library
A straightforward and highly diastereoselective synthesis of β‐(aziridin‐2‐yl)‐β‐hydroxy ketones was achieved by the Mukaiyama aldol reaction of optically pure 1‐(α‐methylbenzyl)‐…
Number of citations: 4 onlinelibrary.wiley.com
A Toshimitsu, S Uemura - 1999 - books.google.com
Various diorganyl selenones, R2Se02, including diaryl, dialkyl, alkyl aryl, aryl vinyl and aryl cyclopropyl derivatives, have been prepared mostly by oxidation of the corresponding …
Number of citations: 2 books.google.com
CM Pavlik - 2011 - search.proquest.com
Part I: Porphyromonas gingivalis is a known periodontal pathogen that produced four classes of novel dihydroceramides with biological activity ranging from inducing pro-inflammatory …
Number of citations: 2 search.proquest.com

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